N-methylcarbamoyl valine
Description
Structure
3D Structure
Properties
CAS No. |
84860-36-6 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(methylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)5(6(10)11)9-7(12)8-3/h4-5H,1-3H3,(H,10,11)(H2,8,9,12)/t5-/m0/s1 |
InChI Key |
FIVLMQSOKUXUCA-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC |
Origin of Product |
United States |
Biochemical Formation and Metabolism of N Methylcarbamoyl Valine
Mechanisms of Adduct Formation with Endogenous Biomolecules
N-methylcarbamoyl valine is formed as an adduct, a product of the covalent bonding of a reactive chemical species with a biological molecule. Its genesis is primarily linked to exposure to specific industrial compounds, leading to modifications of proteins.
Covalent Modification of N-Terminal Valine Residues in Proteins (e.g., Hemoglobin Globin)
A primary target for the formation of this adduct is the N-terminal valine residue of hemoglobin, the protein responsible for oxygen transport in red blood cells. The free amino group of this terminal valine is susceptible to covalent modification by electrophilic compounds. The formation of this compound on the globin chains of hemoglobin serves as a stable biomarker, reflecting cumulative exposure over the lifespan of an erythrocyte. This specific modification is a well-documented consequence of exposure to compounds like N,N-Dimethylformamide (DMF). nih.govresearchgate.netnih.gov
Reaction Pathways Involving Methyl Isocyanate (MIC)
The direct precursor to the this compound adduct is methyl isocyanate (MIC), a highly reactive and toxic chemical intermediate. researchgate.net MIC is an electrophile that readily reacts with nucleophilic groups on biomolecules, such as the N-H group of the N-terminal valine in hemoglobin. wikipedia.org The reaction involves the nucleophilic attack of the valine's amino group on the carbonyl carbon of the isocyanate group, forming a stable carbamoyl (B1232498) linkage. The detection of this compound in hemoglobin is considered strong indirect evidence for the in vivo formation of MIC. nih.govresearchgate.net
Derivation from N,N-Dimethylformamide (DMF) Metabolism
The industrial solvent N,N-Dimethylformamide (DMF) is a major source leading to the formation of this compound adducts in humans. nih.govnih.govresearchgate.net The metabolism of DMF is a complex, enzymatically driven process that results in the generation of the reactive intermediate, methyl isocyanate (MIC). nih.gov Although the complete metabolic pathway is still under investigation, it is understood that DMF is metabolized to intermediates such as N-hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF), which can then lead to the production of MIC. researchgate.net This metabolic activation is a prerequisite for the formation of the hemoglobin adduct. Studies have consistently shown a direct link between occupational exposure to DMF and the levels of this compound adducts in the blood of workers. nih.govresearchgate.net
Consideration of Endogenous Background Levels and Sources
Interestingly, this compound adducts have also been detected in the general population with no known occupational exposure to DMF or MIC. nih.govnih.govresearchgate.net However, these background levels are significantly lower than those found in exposed individuals, typically by a factor of 50 to 100. nih.govresearchgate.net The exact sources of these endogenous background levels are currently unknown and remain a subject of research. nih.govresearchgate.net This suggests the possibility of other, yet unidentified, environmental or endogenous sources that can lead to the formation of methyl isocyanate or related reactive species.
Table 1: Comparative Levels of this compound Adducts
| Population Group | Adduct Concentration Range (nmol/g of globin) | Reference |
| Workers Exposed to DMF | 26.1 - 412.0 | nih.govresearchgate.net |
| General Population (Unexposed) | ~50-100 times lower than exposed workers | nih.govresearchgate.net |
Enzymatic and Non-Enzymatic Processes in this compound Genesis
The formation of this compound is a two-stage process involving both enzymatic and non-enzymatic steps.
The initial stage is the metabolic activation of a precursor compound, such as DMF, to the reactive intermediate, methyl isocyanate. This biotransformation is an enzymatic process. The metabolism of DMF and its metabolites involves cytochrome P-450 isozymes, which catalyze oxidative reactions leading to the generation of MIC. researchgate.net
The second stage is the covalent binding of the reactive MIC to the N-terminal valine of hemoglobin. This is a non-enzymatic chemical reaction, a direct carbamylation. wikipedia.org As an electrophile, MIC spontaneously reacts with the nucleophilic amino group of the valine residue without the need for enzymatic catalysis. researchgate.netwikipedia.org Therefore, the genesis of the adduct is characterized by an enzymatic phase that produces the reactive agent and a subsequent non-enzymatic phase where the adduction occurs.
Fate and Turnover in Biological Systems
Once formed, the this compound adduct on hemoglobin is highly stable. There is no known enzymatic repair mechanism that removes the N-methylcarbamoyl group from the valine residue. Consequently, the adduct persists for the entire lifespan of the red blood cell, which is approximately 120 days in humans.
The turnover of the this compound-hemoglobin adduct is therefore primarily dictated by the natural turnover of erythrocytes. As red blood cells age, they are removed from circulation by macrophages of the reticuloendothelial system, primarily in the spleen. plos.org The hemoglobin, along with its adducted N-terminal valine, is catabolized during this process. plos.org This long persistence makes the this compound adduct an effective biomarker for assessing long-term or chronic exposure to its precursors like DMF. nih.gov
Kinetic Aspects of Adduct Formation and Removal
The formation of this compound adducts on hemoglobin is dependent on the exposure concentration of the precursor compound. Studies have shown a clear dose-response relationship between exposure to MIC and the formation of these adducts on hemoglobin. In vitro experiments have demonstrated a linear correlation between the concentration of MIC and the amount of this compound adduct formed on hemoglobin. nih.gov
In human biomonitoring studies of workers occupationally exposed to DMF, the levels of this compound adducts (measured as a hydantoin (B18101) derivative) have been quantified. The concentrations of these adducts in exposed individuals were found to be significantly higher than in the general population, where low background levels may exist from unknown sources. nih.govnih.gov
The following table presents data from a study that measured the concentration of this compound adducts, in the form of 3-methyl-5-isopropylhydantoin (B1504704) (MIH), in the globin of workers exposed to DMF.
| Subject Group | Adduct Concentration Range (nmol MIH/g of globin) | Mean Concentration Factor vs. General Population |
|---|---|---|
| DMF Exposed Workers | 26.1 - 412.0 | ~100x higher |
| General Population (Controls) | Significantly lower background levels | Baseline |
This table summarizes findings on the levels of this compound adducts, measured as 3-methyl-5-isopropylhydantoin (MIH), in workers exposed to N,N-dimethylformamide (DMF) compared to the general population. nih.gov
The removal of this compound adducts is primarily governed by the rate of erythrocyte turnover, which is approximately 120 days. nih.govnih.gov There are no known active repair mechanisms that specifically remove the N-methylcarbamoyl adduct from the N-terminal valine of hemoglobin. nih.gov The stability of the adduct has been confirmed in studies, where it was found to be stable in blood for up to 21 days and as an isolated hemoglobin adduct for up to two years when stored at 4°C. nih.gov This inherent stability and the lack of a specific removal pathway contribute to its utility as a cumulative biomarker of exposure.
Advanced Analytical Methodologies for N Methylcarbamoyl Valine Elucidation and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography, a powerful separation science, is indispensable for the analysis of N-methylcarbamoyl valine. Both gas and liquid chromatography, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydantoin (B18101) Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While this compound itself is not directly amenable to GC analysis due to its low volatility, it can be chemically converted into a more suitable derivative. A common approach involves the conversion of the N-terminal this compound adduct in proteins, like globin, into its corresponding hydantoin derivative, 3-methyl-5-isopropylhydantoin (B1504704) (MVH), through the Edman degradation process. nih.gov
This derivatization strategy allows for the sensitive determination of the N-methylcarbamoyl adduct. The resulting MVH is then analyzed by GC-MS, often using a selective ion monitoring (SIM) mode to enhance sensitivity and specificity. For instance, a validated method for determining the N-methylcarbamoyl adduct at the N-terminal valine of globin utilizes GC-MS to detect MVH at a mass-to-charge ratio (m/z) of 114. nih.gov To ensure accuracy and correct for any variability in the sample preparation and analysis, an internal standard, such as 3-methyl-5-isobutylhydantoin, is typically employed. nih.gov The performance of such methods is characterized by low detection limits and good precision, making them suitable for biomonitoring studies. nih.gov
To improve the GC analysis of amino acid derivatives, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create more stable and less moisture-sensitive derivatives compared to other silylating agents. The choice of the GC column is also critical, with shorter, narrow-bore columns often recommended to reduce analysis time for higher molecular weight derivatives.
Table 1: GC-MS Method Parameters for the Analysis of 3-methyl-5-isopropylhydantoin (MVH)
| Parameter | Value |
|---|---|
| Analyte | 3-methyl-5-isopropylhydantoin (MVH) |
| Derivatization | Edman Degradation |
| Internal Standard | 3-methyl-5-isobutylhydantoin |
| Detection Mode | Mass Spectrometry (monitoring m/z 114) |
| Limit of Detection | 0.2 nmol MVH/g globin |
| Within- and Between-Day Precision | 4-10% |
Data sourced from Mráz et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2002. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Adducts and Hydrolysis Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in bioanalytical chemistry due to its high sensitivity, specificity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like this compound. This technique allows for the direct analysis of the intact compound and its hydrolysis products without the need for derivatization, which is often a requirement for GC-MS. nih.gov
In a typical LC-MS/MS workflow, the analyte is first separated from other components in a sample matrix using a high-performance liquid chromatography (HPLC) system. The choice of the stationary phase (the column) and the mobile phase is critical for achieving good separation. For amino acids and their derivatives, reversed-phase columns, such as C18, are commonly used. nih.govnih.gov The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even in complex biological matrices like plasma. nih.gov
The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (gradient elution, flow rate) and the mass spectrometric settings (ion transitions, collision energy). nih.govnih.gov The use of stable isotope-labeled internal standards, such as those labeled with 13C and 15N, is a common practice to ensure high accuracy and precision in quantification. nih.govnih.gov
Table 2: Example Ion Transitions for LC-MS/MS Analysis of Valine and its Derivatives
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Valine | 118.2 | 72.4 |
| Leucine/Isoleucine | 132.2 | 86.4 |
| Valine (13C5;15N) | 124.2 | 77.4 |
| Leucine/Isoleucine (13C6;15N) | 139.2 | 92.4 |
Data sourced from relevant literature on amino acid analysis by LC-MS/MS. nih.gov
Considerations for Chiral Resolution in Valine Derivatives
Valine, like most amino acids, is a chiral molecule, existing as L- and D-enantiomers. As biological systems often exhibit high stereoselectivity, the ability to separate and quantify the individual enantiomers of this compound can be of significant importance. Chiral chromatography is the primary technique used for this purpose.
The enantioseparation of amino acid derivatives can be achieved using chiral stationary phases (CSPs) in HPLC. phenomenex.comyakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have shown excellent performance in resolving a wide range of N-protected amino acid enantiomers. phenomenex.comyakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, plays a crucial role in the separation efficiency. yakhak.org
Another approach for chiral separation is through derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column. For instance, D- and L-valine can be derivatized to form their corresponding isoindole adducts, which are then separable by reversed-phase HPLC. rsc.org This strategy can be highly sensitive, allowing for the quantification of trace levels of one enantiomer in the presence of a large excess of the other. rsc.org Ligand-exchange chromatography, using a chiral selector like a copper(II)-L-valine complex, is another effective technique for the chiral resolution of amino acids and their derivatives. nih.gov
Spectroscopic Approaches for Structural Confirmation
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are two of the most powerful tools for this purpose.
Application of High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. longdom.org This capability is invaluable for confirming the identity of this compound and distinguishing it from other compounds with similar nominal masses. longdom.org
HRMS instruments, such as those based on Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can achieve mass accuracies in the sub-parts-per-million (ppm) range. longdom.org By comparing the experimentally measured accurate mass of an ion with the theoretical mass calculated from its elemental formula, a definitive identification can be made. In addition to providing accurate mass for the intact molecule, HRMS can also be used to obtain accurate mass measurements of fragment ions generated through collision-induced dissociation (CID). This fragmentation data provides further structural information, helping to elucidate the connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule, the chemical environment of individual atoms, and their spatial relationships.
For this compound, 1H NMR spectroscopy would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (providing information about adjacent protons). For example, the characteristic signals for the methyl groups of the valine side chain, the α-proton, and the methyl group of the N-methylcarbamoyl moiety would be readily identifiable.
To gain further structural insights, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed. A COSY spectrum would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule. An HSQC spectrum would provide correlations between protons and their directly attached carbon atoms, allowing for the assignment of the carbon skeleton. More advanced NMR techniques, including specific labeling with isotopes like 13C and 15N, can be used to resolve spectral overlap and facilitate the assignment of complex spectra, particularly when studying the interaction of this compound with larger biomolecules. nih.gov
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 3-methyl-5-isopropylhydantoin | MVH |
| 3-methyl-5-isobutylhydantoin | - |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA |
| Hexane | - |
| 2-propanol | - |
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a key step in the analytical workflow for this compound. It serves to convert the analyte into a form that is more suitable for separation and detection by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can improve volatility, enhance thermal stability, and introduce a specific tag for sensitive detection.
The Edman degradation is a well-established method for sequencing amino acids from the N-terminus of a peptide or protein. wikipedia.orglibretexts.org A modified version of this protocol, often termed the "N-alkyl Edman procedure," has been specifically adapted for the analysis of N-terminal adducts like this compound. nih.gov
The procedure involves two primary steps: coupling and cleavage. shimadzu.com
Coupling: The adducted globin is reacted with an Edman reagent, typically phenyl isothiocyanate (PITC) or its fluorinated analog pentafluorophenyl isothiocyanate (PFPITC), under mildly alkaline conditions. nih.govlongdom.org The reagent selectively targets the uncharged N-terminal amino group, forming a phenylthiocarbamoyl (PTC) or pentafluorophenylthiocarbamoyl (PFPITC) derivative.
Cleavage: The sample is then treated with a strong acid, such as trifluoroacetic acid. This step cleaves the N-terminal amino acid derivative from the protein chain, releasing it as a thiazolinone derivative. wikipedia.org The presence of the N-methylcarbamoyl group facilitates a more efficient cyclization and detachment compared to unsubstituted N-terminal valine. nih.gov
Conversion and Detection: The unstable thiazolinone derivative is subsequently converted to a more stable phenylthiohydantoin (PTH) derivative by heating in an aqueous acid. shimadzu.comnih.gov This stable PTH-adduct can then be extracted and analyzed using chromatographic techniques, most commonly GC-MS or LC-MS/MS, for identification and quantification. nih.gov
The N-alkyl Edman procedure provides excellent specificity by isolating the N-terminal adduct. The efficiency of the cyclization and cleavage steps is critical for quantitative analysis and is significantly influenced by the nature of the N-substituent on the valine residue. nih.gov
Table 1: Comparison of Edman Reagents for N-Terminal Adduct Analysis
| Reagent | Derivative Formed | Key Advantages | Analytical Technique |
| Phenyl isothiocyanate (PITC) | Phenylthiohydantoin (PTH) | Well-established, classic reagent for protein sequencing. shimadzu.com | GC-MS, HPLC |
| Pentafluorophenyl isothiocyanate (PFPITC) | Pentafluorophenylthiohydantoin (PFPTH) | Forms highly electronegative derivatives, enhancing sensitivity for Electron Capture Detection (ECD) in GC. nih.gov | GC-ECD, GC-MS |
While the Edman degradation targets the amino acid terminus, other strategies focus on derivatizing the carbamoyl (B1232498) moiety or related functional groups to improve analytical detection. Although agents developed specifically for the N-methylcarbamoyl group on valine are not extensively documented, principles from the analysis of carbamate (B1207046) pesticides, which share the carbamoyl functional group, can be applied.
Acylation is a common derivatization technique for compounds with -NH groups. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) react with the carbamate nitrogen, replacing the hydrogen with a heptafluorobutyryl group. nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis, and the fluorine atoms significantly enhance sensitivity for electron capture or mass spectrometry detectors. nih.gov
Another approach involves the derivatization of amino acids after they have been released from the protein through hydrolysis. A variety of reagents are available for this purpose:
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with the primary amino group of the released valine to form a stable, highly fluorescent derivative that can be detected with high sensitivity by HPLC with fluorescence detection. nih.gov
Silylation Reagents: Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) can be used to convert the amino acid into a more volatile and thermally stable trimethylsilyl (B98337) derivative for GC-MS analysis. nih.gov
Table 2: Selected Derivatizing Agents and Their Applications
| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose & Benefit |
| Heptafluorobutyric anhydride (HFBA) | Carbamate N-H | N-heptafluorobutyryl | Increases volatility for GC; enhances sensitivity for ECD/MS detection. nih.govresearchgate.net |
| Phenyl isothiocyanate (PITC) | N-terminal α-amino | Phenylthiohydantoin (PTH) | Enables sequential cleavage and identification in Edman degradation. libretexts.org |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary amines | Fluorescent urea (B33335) derivative | Provides high sensitivity for HPLC-fluorescence detection of amino acids. |
| N,O-bis(trimethylsilyl)acetamide (BSA) | -OH, -NH, -SH | Trimethylsilyl (TMS) | Increases volatility and thermal stability for GC-MS analysis. nih.gov |
Optimization of Sample Preparation for Complex Biological Matrices
The accurate analysis of this compound from biological samples, such as blood, is critically dependent on the sample preparation workflow. The primary goals are to efficiently isolate the adducted protein, release the target analyte, remove interfering substances, and minimize analyte loss.
Hemoglobin, and specifically its globin chains, is the primary target for analysis as it is readily available in red blood cells and forms stable adducts. nih.gov The initial step involves the isolation of erythrocytes from whole blood by centrifugation. The red blood cells are then lysed to release hemoglobin, and the globin protein is precipitated and separated from the heme group, often using an organic solvent like acidified acetone.
Once the globin is isolated, the this compound adduct must be cleaved from the protein backbone. Two main hydrolysis methods are employed:
Acid Hydrolysis: This is a robust and common method where the globin is treated with a strong acid (e.g., 6 M HCl) at high temperatures (e.g., 110-150°C). researchgate.netucdavis.edu This process not only cleaves the peptide bonds but can also induce the cyclization of the released this compound to form a stable hydantoin derivative, 3-methyl-5-isopropylhydantoin (MIH). nih.govresearchgate.net MIH is then extracted from the hydrolysate using an organic solvent (e.g., ethyl acetate) and analyzed, typically by GC-MS. nih.gov
Enzymatic Hydrolysis: This method uses proteases, such as pronase or trypsin, to digest the globin protein into smaller peptides or individual amino acids under milder conditions. nih.gov This approach can be advantageous as it avoids the harsh conditions of acid hydrolysis, which might degrade certain adducts. However, the efficiency of enzymatic digestion can sometimes be hindered by the presence of the adduct on the N-terminal amino acid. nih.gov
Biological matrices like blood hydrolysate are exceedingly complex, containing a multitude of endogenous compounds such as salts, lipids, and other amino acids. nih.govsickkids.ca When using sensitive techniques like LC-MS/MS, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.govrsc.org This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing a significant impact on the accuracy, precision, and sensitivity of the quantitative results. nih.govresearchgate.net
To compensate for matrix effects and potential analyte loss during the multi-step sample preparation process, the use of an appropriate internal standard (IS) is essential. nih.gov The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. chromatographyonline.com For the analysis of this compound, a SIL version of its cyclized derivative, such as ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin (¹³C₅,¹⁵N-MIH), is often used. researchgate.net
The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It is added to the sample at the very beginning of the preparation process. nih.gov Because the SIL IS has nearly identical physicochemical properties to the native analyte, it experiences the same extraction efficiency, derivatization yield, chromatographic retention, and ionization suppression or enhancement. nih.govwaters.com By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample workup and analysis are effectively normalized, leading to highly accurate and precise quantification. waters.com
Table 3: Strategies to Assess and Mitigate Matrix Effects
| Strategy | Description | Purpose |
| Assessment: Post-Column Infusion | A constant flow of the analyte solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. | Qualitatively identifies regions in the chromatogram where ion suppression or enhancement occurs. nih.gov |
| Assessment: Post-Extraction Spiking | The response of the analyte in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. | Quantitatively determines the extent of the matrix effect (Matrix Factor). nih.gov |
| Mitigation: Improved Sample Cleanup | Incorporating additional cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | To remove a greater proportion of interfering matrix components before analysis. creative-proteomics.com |
| Mitigation: Chromatographic Separation | Modifying the HPLC method (e.g., gradient, column chemistry) to separate the analyte from co-eluting matrix components. | To ensure that interfering compounds do not enter the MS source at the same time as the analyte. nih.gov |
| Correction: Internal Standardization | Adding a stable isotope-labeled (SIL) version of the analyte to samples, calibrators, and QCs before processing. | To compensate for variability in sample preparation and ionization efficiency. nih.govchromatographyonline.com |
Synthetic Chemistry of N Methylcarbamoyl Valine and Its Analogues
Synthetic Pathways for N-Methylcarbamoyl Valine
The introduction of the N-methylcarbamoyl group onto the valine molecule can be achieved through several synthetic routes, primarily involving direct reaction with methyl isocyanate or the use of safer, more manageable chemical equivalents.
Direct carbamoylation of the α-amino group of valine can be accomplished using methyl isocyanate (MIC). As a potent electrophile, MIC reacts readily with nucleophiles such as the primary amine of an amino acid. wikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom of valine on the carbonyl carbon of methyl isocyanate, leading to the formation of the N-methylcarbamoyl derivative. This method is efficient but is often avoided in laboratory settings due to the high toxicity and volatility of methyl isocyanate. informahealthcare.com The reaction of MIC with exocyclic amino groups has been demonstrated in its interaction with DNA, where it acylates these groups to form methylcarbamoyl adducts. nih.gov
To circumvent the hazards associated with methyl isocyanate, several less hazardous synthetic equivalents have been developed that can effectively transfer the methylcarbamoyl group to a nucleophile. informahealthcare.com These reagents offer a safer alternative for the synthesis of N-methylcarbamoyl amino acids. Key examples include N,S-dimethylthiocarbamate (DMTC) and N-succinimidyl N-methylcarbamate (SNMC). informahealthcare.com
These equivalents react with the amino group of valine under controlled pH conditions to yield this compound. For instance, SNMC provides nearly quantitative conversions at 50°C and a pH of 9.5-10 within 2-3 hours. informahealthcare.com While DMTC reacts more slowly, requiring around 48 hours for N-methylcarbamoylation, it can produce products of higher purity with certain polar amino acids. informahealthcare.com
| Reagent | Reaction Time (N-methylcarbamoylation) | Key Characteristics |
| N-succinimidyl N-methylcarbamate (SNMC) | 2–3 hours | Nearly quantitative conversions (>97 %) at 50 °C and pH 9.5–10. |
| N,S-dimethylthiocarbamate (DMTC) | 48 hours | Slower reaction rate but can yield products of higher purity with some polar amino acids. |
Synthesis of Isotopically Labeled Analogues for Mechanistic and Quantitative Studies
Isotopically labeled compounds are indispensable tools for mechanistic studies and for developing quantitative analytical methods, such as those involving mass spectrometry. In the context of this compound, isotopically labeled analogues are used to trace metabolic pathways and as internal standards for accurate quantification in biological matrices.
The synthesis of these analogues can be achieved using isotopically labeled methyl isocyanate equivalents. For example, N-trideuteriomethyl-S-methylthiocarbamate (DMTC-d3) has been successfully used to synthesize Nα-trideuteriomethylcarbamoyl valine. informahealthcare.com This approach introduces a stable isotopic label into the methylcarbamoyl moiety, allowing for its differentiation from the naturally occurring compound in analytical assays. Such labeled amino acids are crucial for various research applications, including NMR-based studies of large proteins and proteomics research. isotope.comnih.gov
Preparation of Reference Compounds for Analytical Standardization
The accurate detection and quantification of biomonitoring markers, such as protein adducts, require pure, well-characterized reference compounds for analytical standardization. The synthesis of this compound serves this exact purpose, providing an authentic standard for calibrating analytical instruments and validating methods used in toxicological research. informahealthcare.com
The preparation of these standards involves synthesizing the compound via a reliable method, such as those using methyl isocyanate equivalents, followed by rigorous purification and characterization to confirm its identity and purity. informahealthcare.com Standard solutions for amino acid analysis are typically prepared by dissolving the purified amino acid derivatives in a suitable buffer solution to achieve a precise concentration. google.com This ensures the reliability and accuracy of analytical measurements in clinical and research settings.
Synthesis of N-Methylcarbamoyl Amino Acid and Peptide Derivatives
The synthesis of N-methylcarbamoyl derivatives extends beyond valine to other amino acids and their incorporation into peptides. N-methylation and N-carbamoylation are common modifications in peptide chemistry used to enhance properties such as conformational rigidity, membrane permeability, and resistance to proteolytic degradation. nih.govnsf.gov
Various synthetic strategies have been developed for the preparation of N-methylated amino acids, which are key building blocks for these modified peptides. One approach involves the direct alkylation of N-protected amino acids. nsc.rumonash.edu For example, N-nosyl-protected α-amino acid benzhydryl esters can be methylated with diazomethane, followed by deprotection to yield the N-methyl amino acid. researchgate.net These N-methylated building blocks, often with Fmoc protection, can then be used in solid-phase peptide synthesis to create N-methylated peptides. researchgate.net The ribosomal synthesis of peptides containing N-methyl amino acids has also been demonstrated, showcasing the potential for creating libraries of N-methylated peptides for various applications. nih.gov
Theoretical and Computational Investigations of N Methylcarbamoyl Valine
Quantum Chemical Studies of Carbamoylation Reactions
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the precise mechanisms of carbamoylation reactions. These studies focus on calculating the potential energy surface of the reaction between an isocyanate, such as methyl isocyanate (MIC), and the N-terminal valine of a protein like hemoglobin.
Research using high-level DFT calculations has explored the pathways for the formation of carbamoyl (B1232498) adducts. acs.org These theoretical investigations analyze potential reaction mechanisms, such as stepwise versus concerted pathways. Studies on analogous reactions have shown that the carbamoylation process often proceeds through a stepwise mechanism. acs.org This typically begins with the formation of an intermediate complex, followed by the rate-determining step of C-N bond formation. The reaction is completed by subsequent proton transfers, which can be mediated by surrounding solvent molecules like water, to yield the final stable adduct. acs.org
Quantum chemical calculations provide critical data on:
Activation Energies: Predicting the energy barriers for different reaction pathways, which helps identify the most likely mechanism.
Transition States: Characterizing the geometry and electronic structure of the high-energy transition states that govern the reaction rate.
These computational studies have been crucial in confirming that isocyanates are highly reactive compounds capable of interacting with biopolymers to form covalent adducts through carbamoylation. acs.org
Molecular Dynamics Simulations of Adduct-Protein Interactions
Once N-methylcarbamoyl valine is formed on a protein, its presence can influence the protein's structure, dynamics, and function. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these effects by simulating the motion of atoms in the adducted protein over time. nih.govmdpi.com
MD simulations provide insights into the dynamic behavior of the this compound adduct within the complex protein environment of, for example, hemoglobin. researchgate.net Starting with a known or predicted structure of the adducted protein, MD simulations solve Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the protein's conformation changes over time. nih.govmdpi.com
Key analyses from MD simulations of adduct-protein interactions include:
Conformational Changes: Assessing how the adduct alters the local and global structure of the protein compared to its unmodified state. nih.gov
Stability of the Complex: Calculating metrics like the root-mean-square deviation (RMSD) to determine if the adducted protein maintains a stable fold or undergoes significant structural changes. nih.gov
Intermolecular Interactions: Identifying and analyzing the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the this compound moiety and neighboring amino acid residues.
Solvent Accessibility: Determining how the adduct affects the exposure of certain protein regions to the surrounding solvent, which can have functional implications.
These simulations can help predict whether the formation of the this compound adduct leads to significant disruptions in protein structure, potentially affecting its biological function. nih.gov
| Analysis Technique | Information Provided | Relevance to Adduct-Protein Interactions |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the protein after adduct formation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies regions of the protein that become more or less flexible due to the adduct. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over the simulation. | Reveals specific interactions between the adduct and the protein that stabilize the complex. |
| Principal Component Analysis (PCA) | Identifies the dominant, large-scale motions of the protein. | Shows how the adduct may alter the overall dynamics and collective motions of the protein. |
Computational Prediction of this compound Conformations and Reactivity
The intrinsic properties of the this compound molecule itself, including its preferred three-dimensional shapes (conformations) and its chemical reactivity, can be predicted using computational methods. These studies are performed on the isolated adduct or on a small peptide fragment containing the modification.
Conformational Analysis: The flexibility of the valine side chain and the N-methylcarbamoyl group allows the adduct to exist in various spatial arrangements or conformations. Computational methods can predict the relative energies of these different conformations to identify the most stable ones.
Force Fields: Molecular mechanics force fields, such as AMBER and CHARMM, are used to rapidly calculate the potential energy of different conformations, allowing for extensive sampling of the conformational space. nih.govresearchgate.net
Quantum Mechanics: Higher-level quantum mechanical methods can provide more accurate energy calculations for a smaller number of key conformations identified by force field methods. researchgate.net
These analyses predict the distribution of rotamers around key chemical bonds, providing a picture of the adduct's structural preferences, which in turn influences its interactions within a protein binding pocket. researchgate.net
Reactivity Prediction: Computational chemistry can also predict the reactivity of the this compound adduct. By calculating properties derived from the molecule's electronic structure, such as electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), researchers can identify sites susceptible to further chemical reaction or interaction. This information is valuable for understanding the adduct's stability and potential for downstream metabolic transformations.
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Molecular Mechanics (e.g., AMBER, CHARMM) | Conformational searching and analysis. | Stable rotamers, potential energy surfaces, bond angle distributions. |
| Semi-empirical Methods (e.g., PM6, PM7) | Rapid quantum mechanical calculations for large systems or initial screening. | Heats of formation, electronic properties, reaction mechanisms. youtube.com |
| Density Functional Theory (DFT) | Accurate electronic structure and energy calculations. | Reaction energy barriers, transition state geometries, molecular orbital energies. acs.org |
| Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster) | High-accuracy benchmark calculations. | Precise energies, electron correlation effects, fundamental molecular properties. aps.org |
In silico Modeling of Metabolic Pathways Involving Carbamoyl Species
The formation of this compound is the result of a series of metabolic events, often starting with exposure to a parent compound like N,N-dimethylformamide (DMF). nih.gov In silico modeling of metabolic pathways allows researchers to simulate the complex network of biochemical reactions that lead to the production of the ultimate reactive species, methyl isocyanate. researchgate.net
These models can take several forms:
Kinetic Modeling: This approach uses systems of ordinary differential equations (ODEs) to describe the concentrations of metabolites over time. pagepress.org By incorporating known or estimated kinetic parameters for the enzymes involved, these models can simulate the flux through the pathway and predict how perturbations (e.g., changes in substrate concentration) affect the production of reactive intermediates. nih.gov
Constraint-Based Modeling: Techniques like Flux Balance Analysis (FBA) are used to analyze large-scale, genome-scale metabolic networks. mdpi.com These models can predict metabolic flux distributions throughout the entire cellular metabolism, helping to identify the key pathways responsible for the bioactivation of xenobiotics into carbamoylating agents.
In silico pathway modeling helps to:
Identify key enzymes and metabolic chokepoints in the formation of reactive species.
Predict the conditions under which the production of carbamoylating agents is increased or decreased.
By integrating data from various sources, these computational models provide a systems-level understanding of the biochemical context in which this compound adducts are formed. nih.gov
Research Applications and Interdisciplinary Perspectives
Investigation of N-Methylcarbamoyl Valine as a Biomarker for Environmental Exposure Assessment
This compound, formed on the N-terminal valine of hemoglobin, serves as a critical biomarker for assessing exposure to certain industrial chemicals, most notably N,N-dimethylformamide (DMF). This adduct provides a reliable measure of the biologically effective dose of the parent compound.
The utility of this compound as a biomarker is underscored by its specificity and sensitivity in biological monitoring. Studies have demonstrated a clear distinction in the levels of this adduct between populations with occupational exposure to DMF and the general population. While the adduct is not entirely specific to DMF exposure, as background levels are detectable in unexposed individuals, the concentrations in exposed workers are significantly higher, often by a factor of 50 to 100 nih.govacs.org. This substantial difference allows for effective differentiation between occupational and environmental exposure levels.
Research has quantified this compound adducts in the blood of workers in industries such as polyacrylic fiber manufacturing, with concentrations ranging from 26.1 to 412.0 nmol per gram of globin acs.org. In contrast, the general population exhibits much lower, yet still detectable, background levels nih.govacs.org. The sources of these background adducts are currently not fully understood acs.org. The sensitivity of analytical methods allows for the detection of these low background levels, with limits of detection reported to be around 0.2 nmol per gram of globin nih.gov.
| Population | This compound Levels (nmol/g globin) | Reference |
|---|---|---|
| DMF-Exposed Workers | 26.1 - 412.0 | acs.org |
| General Population (Controls) | ~50-100 times lower than exposed | nih.govacs.org |
The formation of this compound is mechanistically linked to the metabolism of parent xenobiotics, primarily DMF. The metabolic pathway involves the formation of a highly reactive intermediate, methyl isocyanate (MIC). The presence of this compound in hemoglobin is considered indirect evidence of the in vivo formation of MIC following exposure to DMF nih.govacs.org. This is significant because MIC is a potent carbamoylating agent that can react with various biological macromolecules. The reaction of MIC with the N-terminal valine of hemoglobin results in the stable this compound adduct. This mechanistic understanding reinforces the use of this adduct as a specific indicator of exposure to compounds that are metabolized to MIC.
Elucidation of Biochemical Pathways of Carbamoyl (B1232498) Compound Detoxification and Elimination
The detoxification and elimination of carbamoyl compounds, including the reactive intermediates that form adducts like this compound, involve several biochemical pathways. A primary route for the detoxification of isocyanates such as MIC is through conjugation with glutathione (B108866) (GSH). This reaction can be spontaneous or catalyzed by glutathione S-transferases. The resulting glutathione conjugate can then be further metabolized through the mercapturic acid pathway, leading to the formation of N-acetyl-S-(N-methylcarbamoyl)cysteine, which is then excreted in the urine.
For proteins that have been modified by carbamoylation, the cell employs protein degradation machinery for their removal. The ubiquitin-proteasome system is a key pathway for the degradation of intracellular carbamoylated proteins. This process prevents the accumulation of damaged proteins that could otherwise lead to cellular dysfunction. Additionally, specific enzymes known as N-carbamoyl-L-amino-acid hydrolases (or L-carbamoylases) have been identified that can hydrolyze N-carbamoyl-L-amino acids, breaking them down into the corresponding amino acid, ammonia, and carbon dioxide wikipedia.orgqmul.ac.uk. These enzymes exhibit broad substrate specificity and play a role in the detoxification of carbamoylated amino acids qmul.ac.uk.
Advancements in Analytical Methodology for Protein Adductomics
The detection and quantification of this compound have been greatly advanced by developments in analytical chemistry, particularly in the field of protein adductomics. The primary method for analyzing N-terminal hemoglobin adducts is a modified Edman degradation procedure acs.orgbgu.ac.il. In this method, the adducted N-terminal valine is cleaved from the globin chain and cyclized to form a stable hydantoin (B18101) derivative, 3-methyl-5-isopropylhydantoin (B1504704) (MIH), which can then be analyzed acs.org.
Modern analytical techniques for the detection of MIH and other protein adducts predominantly rely on mass spectrometry (MS) coupled with chromatographic separation, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) nih.govnih.govbgu.ac.ilacs.org. These methods offer high sensitivity and specificity, allowing for the accurate quantification of adducts even at low background levels nih.gov. The use of isotopically labeled internal standards further enhances the precision of these measurements acs.org. Untargeted screening approaches in adductomics are also being developed to identify a broader range of unknown protein modifications resulting from environmental exposures acs.org.
Comparative Studies with Other Carbamoylated Amino Acids and Protein Adducts
While research has heavily focused on this compound, comparative studies with other carbamoylated amino acids and protein adducts are crucial for a comprehensive understanding of the biological impact of carbamoylating agents. Isocyanates can react with various nucleophilic sites on proteins, including the N-terminal amino group of other amino acids and the epsilon-amino group of lysine (B10760008) residues.
The reactivity of isocyanates with different amino acids can vary. For instance, N-methylcarbamoyl adducts have also been identified at lysine residues in globin in individuals occupationally exposed to DMF. The relative abundance of different carbamoylated amino acid adducts can provide further insights into the exposure and metabolic pathways. However, detailed comparative data on the formation and stability of this compound versus other carbamoylated adducts in vivo are still an area of active research.
Future Research Directions in this compound Systems
The field of this compound research continues to evolve, with several key areas for future investigation. A primary focus is the complete validation of this compound as a biomarker, which includes a better characterization of the sources of background exposure in the general population and a deeper understanding of inter-individual variability in adduct formation and repair nih.gov.
Further research is needed to elucidate the full spectrum of enzymes involved in the detoxification and repair of carbamoylated proteins and amino acids. While the role of the proteasome and certain hydrolases is known, other potential repair mechanisms may exist.
Advancements in analytical techniques, particularly high-resolution mass spectrometry and untargeted adductomics approaches, will be instrumental in identifying novel carbamoylated adducts and understanding the broader impact of exposure to carbamoylating agents bgu.ac.ilnih.govbiorxiv.org. This will contribute to a more comprehensive assessment of the "adductome" and its relationship to environmental health risks nih.govwho.int.
Finally, more extensive comparative studies are needed to understand the relative toxicological significance of this compound in comparison to other protein adducts formed from the same or similar exposures. This will help in refining risk assessment models and improving our understanding of the mechanisms of toxicity of the parent compounds.
Q & A
Q. What is the biochemical significance of N-methylcarbamoyl valine (NMVal) in occupational exposure studies?
NMVal is a hemoglobin adduct formed via carbamoylation of the N-terminal valine by methyl isocyanate (MIC), a reactive metabolite of N,N-dimethylformamide (DMF). It serves as a biomarker for cumulative DMF exposure over ~120 days (the lifespan of erythrocytes), reflecting long-term exposure more reliably than short-lived urinary metabolites like N-methylformamide (NMF) . Its stability in stored blood samples makes it advantageous for retrospective exposure assessment .
Q. What validated analytical methods exist for quantifying NMVal in biological samples?
The gold-standard method involves:
- Derivatization : Cleaving NMVal from globin using modified Edman degradation to form 3-methyl-5-isopropylhydantoin (MIH) .
- Detection : Gas chromatography-mass spectrometry (GC-MS) with isotopic internal standards (e.g., deuterated analogs) for precision. This method achieves a detection limit of ~1 pmol/g globin, validated in occupational studies .
- Quality control : Adherence to protocols from the MAK-Collection for Occupational Health and Safety ensures reproducibility .
Q. How do physiological factors influence NMVal levels in exposure assessment?
Key factors include:
- Erythrocyte turnover : NMVal reflects exposure over ~4 months, but acute hemolysis or blood disorders may skew results .
- Metabolic variability : Genetic polymorphisms in DMF metabolism (e.g., CYP2E1 activity) can alter MIC generation, impacting adduct formation .
- Sample handling : Hemoglobin isolation must avoid hydrolysis artifacts; immediate freezing at -80°C is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMVal data and urinary biomarkers (e.g., AMCC or NMF) in longitudinal studies?
Discrepancies arise due to differences in:
- Temporal resolution : Urinary metabolites (e.g., NMF, AMCC) reflect recent exposure (hours to days), while NMVal represents cumulative exposure. Simultaneous measurement over multiple time points is critical .
- Metabolic pathways : AMCC derives from glutathione conjugation, while NMVal originates from MIC-protein binding. Comparative studies suggest NMVal better correlates with chronic hepatotoxicity than urinary markers .
- Statistical modeling : Use mixed-effects models to account for intra-individual variability and exposure history .
Q. What experimental strategies improve NMVal detection sensitivity in low-dose or intermittent exposure scenarios?
- Pre-concentration techniques : Solid-phase extraction (SPE) of MIH derivatives prior to GC-MS enhances signal-to-noise ratios .
- High-resolution MS : Transitioning to LC-HRMS (e.g., Q-TOF) increases specificity by resolving isobaric interferences .
- Longitudinal sampling : Collect serial samples to distinguish background adducts from occupational exposure .
Q. How can mechanistic studies clarify NMVal's stability and its implications for biomarker interpretation?
- In vitro carbamoylation assays : Incubate hemoglobin with isotopically labeled MIC to track adduct formation/decay rates .
- Comparative toxicokinetics : Co-monitor NMVal and DNA adducts (e.g., N7-guanine-MIC) to assess tissue-specific dosimetry .
- Molecular dynamics simulations : Model MIC-hemoglobin interactions to predict adduct stability under varying pH and redox conditions .
Q. What novel applications exist for NMVal beyond occupational monitoring?
- Environmental epidemiology : NMVal could assess community exposure near DMF-emitting industries, though background levels in non-occupational cohorts require baseline studies .
- Therapeutic monitoring : Investigate NMVal as a surrogate for drug-induced MIC release (e.g., from certain chemotherapeutics) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
